6-Chloro-2-fluoro-3-methoxyphenol
Description
6-Chloro-2-fluoro-3-methoxyphenol is an organic compound with the molecular formula C7H6ClFO2 It is a derivative of phenol, characterized by the presence of chloro, fluoro, and methoxy substituents on the aromatic ring
Properties
IUPAC Name |
6-chloro-2-fluoro-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBJWCVCQBLADF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-fluoro-3-methoxyphenol typically involves the substitution reactions on a phenol derivative. One common method includes the chlorination and fluorination of 3-methoxyphenol under controlled conditions. The reaction conditions often involve the use of chlorinating and fluorinating agents such as thionyl chloride and hydrogen fluoride, respectively .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their functionalization. The process is optimized for yield and purity, often involving catalytic processes and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-fluoro-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen substituents or the reduction of the phenolic group.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
6-Chloro-2-fluoro-3-methoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-3-methoxyphenol involves its interaction with specific molecular targets. The chloro and fluoro substituents influence its reactivity and binding affinity to various enzymes and receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .
Comparison with Similar Compounds
- 2-Chloro-6-fluoro-3-methoxyphenol
- 3-Chloro-2-fluoro-6-methoxyphenol
- 4-Chloro-2-fluoro-3-methoxyphenol
Comparison: 6-Chloro-2-fluoro-3-methoxyphenol is unique due to the specific positioning of its substituents, which affects its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research .
Biological Activity
Overview
6-Chloro-2-fluoro-3-methoxyphenol is an organic compound with the molecular formula CHClF O. It features a phenolic structure with chloro, fluoro, and methoxy substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Research indicates that it may play a role as an intermediate in drug synthesis and exhibit various interactions with biological targets.
Molecular Structure:
- Molecular Formula: CHClF O
- Molecular Weight: 176.57 g/mol
Functional Groups:
- Chloro group (-Cl)
- Fluoro group (-F)
- Methoxy group (-OCH)
The biological activity of this compound is influenced by its substituents, which affect its reactivity and binding affinity to various enzymes and receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, impacting cellular functions.
Biological Activities
Research has highlighted several potential biological activities associated with this compound:
- Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further research in developing new antimicrobial agents.
- Cytotoxic Effects: Some studies indicate that it could have cytotoxic effects on cancer cells, particularly through mechanisms involving the inhibition of specific signaling pathways.
- Enzyme Inhibition: The compound may inhibit certain enzymes, which could be beneficial in various therapeutic applications.
1. Cytotoxicity Studies
A study investigated the cytotoxic effects of various fluorinated phenols, including this compound, on cancer cell lines. The results showed that this compound could reduce cell viability in a dose-dependent manner, suggesting potential use in cancer therapy .
2. Enzyme Interaction
Research has demonstrated that this compound interacts with enzymes involved in metabolic pathways, potentially altering their activity. This interaction was assessed using in vitro assays that measured enzyme kinetics and inhibition profiles .
3. Synthesis and Applications
The compound is often used as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals. Its unique structure allows for modifications that can enhance its biological activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Cytotoxic |
| 2-Chloro-6-fluoro-3-methoxyphenol | Structure | Moderate Cytotoxicity |
| 4-Chloro-2-fluoro-3-methoxyphenol | Structure | Low Antimicrobial Activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
